Aplysinoplide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplysinoplide C is a sesterterpenoid isolated from the marine sponge Aplysinopsis digitata that exhibits cytotoxicity against P388 mouse leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is a sesterterpenoid, a primary alcohol, a tertiary alcohol and a butenolide.
Scientific Research Applications
Anticancer Properties
Aplysinoplide C, a natural compound found in marine organisms, exhibits notable anti-tumor activities. It has been shown to enhance the sensitivity of glioma cells to temozolomide (TMZ), a standard chemotherapy agent, by increasing the levels of miR-181, a tumor suppressor that augments the effects of TMZ (Gong et al., 2014). Additionally, aplysin has been observed to suppress breast cancer growth in vivo and in vitro by down-regulating the PI3K/AKT/FOXO3a signaling pathway, which plays a crucial role in cancer progression (Zhang et al., 2017). Moreover, aplysin sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by suppressing the P38 MAPK/Survivin pathway, enhancing TRAIL's tumor-suppressing capacity (Liu et al., 2014).
Protective Effects Against Liver Injury
Aplysin has shown protective effects against alcohol-induced liver injury in rats. It alleviates oxidative damage and modulates the expression of apoptosis-related genes, suggesting its potential as a natural source for preventing alcoholic liver damage (Ge et al., 2018).
Potential in Neuroprotection
While not directly related to this compound, related compounds like Cerebrolysin have demonstrated neuroprotective effects. Cerebrolysin significantly reduced the percentage of cells showing apoptotic chromatin changes in a cell stress in-vitro model, suggesting potential applications in neurological disorders (Hartbauer et al., 2001).
Properties
Molecular Formula |
C25H40O5 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-[(1S,2S)-2-hydroxy-2,6,6-trimethylcyclohexyl]-7-methylnona-2,6-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H40O5/c1-18(9-12-22-24(2,3)13-6-14-25(22,4)29)7-5-8-19(16-26)10-11-21-20(17-27)15-23(28)30-21/h7,10,15,21-22,26-27,29H,5-6,8-9,11-14,16-17H2,1-4H3/b18-7+,19-10-/t21?,22-,25-/m0/s1 |
InChI Key |
BYAXMGMKQCMKDN-MWOZSAKHSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC1C(=CC(=O)O1)CO)/CO)/CC[C@@H]2[C@@](CCCC2(C)C)(C)O |
Canonical SMILES |
CC(=CCCC(=CCC1C(=CC(=O)O1)CO)CO)CCC2C(CCCC2(C)O)(C)C |
Synonyms |
aplysinoplide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.